molecular formula C16H12F3N3 B2868701 1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 324008-95-9

1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No. B2868701
CAS RN: 324008-95-9
M. Wt: 303.288
InChI Key: GHVKRXZMWKJQDK-UHFFFAOYSA-N
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Description

“1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is a complex organic compound. It contains a pyrazole core, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of Grignard reagents with sodium borohydride (NaBF4). A popular method involves the reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine . The resulting product is then purified by silica gel chromatography .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is characterized by a pyrazole core, with phenyl and trifluoromethyl groups attached at specific positions . The crystal structure of a similar compound, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, is monoclinic and has a space group of P21/c .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, 3-(Trifluoromethyl)pyrazoles, a related class of compounds, can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is studied. For example, a related compound, 1-PHENYL-4-(3-(TRIFLUOROMETHYL)PHENYL)SEMICARBAZIDE, has a molecular weight of 295.266 .

Mechanism of Action

The mechanism of action of TFMPA is not well understood, but it is believed to act as a competitive antagonist of the glycine receptor. The glycine receptor is a neurotransmitter receptor that is involved in the regulation of inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
TFMPA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TFMPA can inhibit the growth of cancer cells and induce apoptosis. TFMPA has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFMPA is its ability to act as a selective antagonist of the glycine receptor. This selectivity allows for the study of the glycine receptor without affecting other neurotransmitter receptors. However, one of the limitations of TFMPA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of TFMPA. One potential direction is the study of TFMPA as a potential treatment for neurological disorders such as epilepsy and schizophrenia. Another potential direction is the development of new ligands based on the structure of TFMPA for use in MOFs and other materials. Additionally, further studies are needed to fully understand the mechanism of action of TFMPA and its potential applications in scientific research.
Conclusion:
1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a synthetic compound that has shown great potential in various fields of scientific research. Its ability to act as a selective antagonist of the glycine receptor has made it a valuable tool for the study of the glycine receptor and its potential applications in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of TFMPA and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can be achieved through several methods. One of the most commonly used methods is the reaction of 3-(trifluoromethyl) benzaldehyde with phenylhydrazine in the presence of a catalyst under reflux conditions. The resulting intermediate is then reacted with 1,3-diphenyl-1H-pyrazol-5-amine to form the final product.

Scientific Research Applications

TFMPA has been extensively studied for its various applications in scientific research. One of the most significant applications of TFMPA is its use as a ligand in metal-organic frameworks (MOFs). These MOFs have been studied for their potential use in gas separation, catalysis, and drug delivery.

properties

IUPAC Name

2-phenyl-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3/c17-16(18,19)12-6-4-5-11(9-12)14-10-21-22(15(14)20)13-7-2-1-3-8-13/h1-10H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVKRXZMWKJQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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